3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
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Overview
Description
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea is an organic compound with the molecular formula C10H13ClN2O It is a derivative of urea, where the hydrogen atoms are replaced by a 5-chloro-2-methylphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea typically involves the reaction of 5-chloro-2-methylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea
- 3-(5-Chloro-2-methylphenyl)-1,1-dipropylurea
- (3S)-N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of two methyl groups on the urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
15441-93-7 |
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Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
InChI Key |
WGHPKSCYIOZYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C |
Origin of Product |
United States |
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